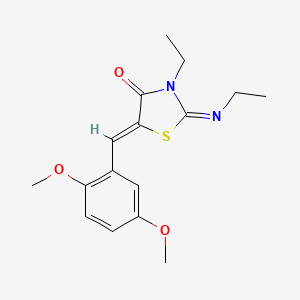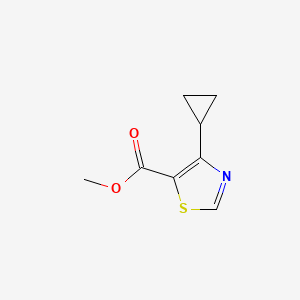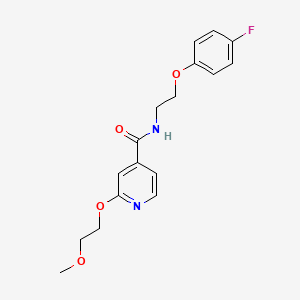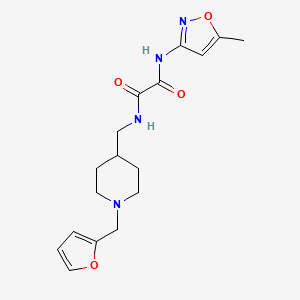![molecular formula C24H26ClN3O2 B2729919 {6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326883-93-5](/img/structure/B2729919.png)
{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Antimalarial Agents
One notable application of 4-aminoquinoline derivatives, a category to which the specified compound is related, is in the treatment of malaria. These compounds have been studied for their antimalarial efficacy, with metabolism studies revealing insights into their action and potential toxicity in specific human subjects, especially those deficient in glucose-6-phosphate dehydrogenase. The metabolism of such compounds is complex and involves several metabolites, some of which might contribute to methemoglobin formation, indicating a toxicological aspect but also underscoring their potent antimalarial activity (Strother et al., 1981).
Neuroprotection and Neurological Disorders
Research on kynurenines, metabolites produced through the metabolism of tryptophan, suggests that compounds with a quinolinic acid structure can have significant roles in neurological disorders. They may act as neuroprotectants or neurotoxins depending on their specific pathways and interactions within the central nervous system. This highlights the therapeutic potential of quinoline derivatives in treating neurological diseases and their potential for neuroprotection (Vámos et al., 2009).
Viral Infections
The review of chloroquine and hydroxychloroquine's effects on viral replication, including their use against COVID-19, provides insight into the antiviral applications of quinoline derivatives. These compounds might inhibit viral replication by increasing pH in intracellular organelles, although their effectiveness and safety remain subjects of ongoing research. The potential of quinoline derivatives as antiviral agents is significant, given the urgent need for effective treatments against emerging viral pathogens (Ghose et al., 2020).
Anticancer Properties
Quinoline and its derivatives have been reviewed for their anticorrosive materials, showing the diverse applications beyond medical use. However, their biological activity, including potential anticancer properties, is of particular interest. The structural characteristics of quinoline derivatives enable them to form stable chelating complexes, suggesting a mechanism by which they might exert therapeutic effects, including against cancer (Verma et al., 2020).
Immunomodulatory Effects
The immunosuppressive activity of chloroquine and hydroxychloroquine, related to the compound , is explored for their potential in treating autoimmune disorders. These drugs can modulate immune responses, indicating their broader application in managing diseases characterized by immune dysregulation. This aspect underscores the versatility of quinoline derivatives in both infectious and autoimmune diseases, offering a promising avenue for therapeutic development (Taherian et al., 2013).
Eigenschaften
IUPAC Name |
[6-chloro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-17(7-8-18-5-3-2-4-6-18)27-23-20-15-19(25)9-10-22(20)26-16-21(23)24(29)28-11-13-30-14-12-28/h2-6,9-10,15-17H,7-8,11-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWIZLASXFHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

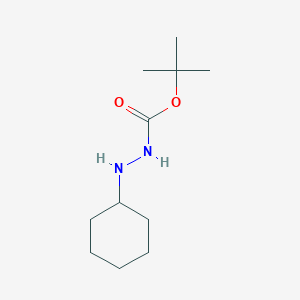
![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2729837.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2729843.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)
![tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2729845.png)
![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2729849.png)
